(4-(Bromomethyl)phenoxy)(tert-butyl)dimethylsilane
Description
Chemical Identity and Structural Characterization of (4-(Bromomethyl)phenoxy)(tert-butyl)dimethylsilane
Molecular Architecture and IUPAC Nomenclature
This compound is an organosilicon compound with the molecular formula C₁₃H₂₁BrOSi and a molecular weight of 301.29 g/mol . Its IUPAC name, [4-(bromomethyl)phenoxy]-tert-butyl-dimethylsilane , reflects its hierarchical structure:
- A phenoxy group substituted at the para position with a bromomethyl (–CH₂Br) moiety.
- A tert-butyldimethylsilyl group bonded to the oxygen atom of the phenoxy substituent.
The SMILES notation (CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)CBr) and InChIKey (RMHYTMBCYMFEBG-UHFFFAOYSA-N) further encode its connectivity. The tert-butyl group introduces significant steric bulk, while the bromomethyl group confers electrophilic reactivity at the benzylic position.
Table 1: Molecular identity of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₁BrOSi |
| Molecular Weight | 301.29 g/mol |
| IUPAC Name | [4-(Bromomethyl)phenoxy]-tert-butyl-dimethylsilane |
| SMILES | CC(C)(C)Si(C)OC1=CC=C(C=C1)CBr |
| InChIKey | RMHYTMBCYMFEBG-UHFFFAOYSA-N |
Crystallographic Analysis and Stereoelectronic Properties
While experimental crystallographic data for this compound remains unpublished, its stereoelectronic properties can be inferred from analogous silane derivatives. The tert-butyldimethylsilyl (TBDMS) group adopts a tetrahedral geometry around the silicon atom, with bond angles approximating 109.5°. Key stereoelectronic features include:
- Steric hindrance : The bulky tert-butyl group restricts rotational freedom around the Si–O bond, favoring a conformation where the phenoxy group occupies a position orthogonal to the dimethylsilane plane.
- Electronic effects : The silicon atom polarizes the Si–O bond, enhancing the electron-withdrawing character of the phenoxy group. This polarization amplifies the electrophilicity of the benzylic bromine atom.
Quantum mechanical calculations predict a dihedral angle of 85–90° between the aromatic ring and the silane group, minimizing steric clashes between the tert-butyl substituent and the bromomethyl group.
Spectroscopic Profiling
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound is expected to exhibit the following signals:
- tert-Butyl protons : A singlet at δ 1.0–1.1 ppm (9H, –C(CH₃)₃).
- Dimethylsilane protons : A singlet at δ 0.2–0.3 ppm (6H, Si(CH₃)₂).
- Bromomethyl group : A singlet at δ 3.8–4.0 ppm (2H, –CH₂Br).
- Aromatic protons : Doublets at δ 6.8–7.2 ppm (4H, Ar–H), split due to para-substitution.
¹³C NMR Spectroscopy
Key ¹³C NMR resonances include:
- Silane-attached carbons :
- tert-Butyl quaternary carbon at δ 25–27 ppm .
- Methyl groups on silicon at δ 0–2 ppm .
- Bromomethyl carbon : A signal at δ 30–32 ppm (–CH₂Br).
- Aromatic carbons : Signals between δ 115–135 ppm , with the oxygen-bearing carbon at δ 150–155 ppm .
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectral bands are anticipated as follows:
- C–Br stretch : Strong absorption at 500–600 cm⁻¹ .
- Si–O–C asymmetric stretch : 1000–1100 cm⁻¹ .
- Aromatic C–H stretches : 3000–3100 cm⁻¹ .
- tert-Butyl C–H bends : 1360–1390 cm⁻¹ and 1450–1480 cm⁻¹ .
Mass Spectrometry
The mass spectrum should display:
- Molecular ion peak : m/z 301.29 (M⁺, low intensity due to bromine’s isotopic pattern).
- Fragment ions :
- m/z 244.22 (M⁺ – C(CH₃)₃).
- m/z 165.08 (C₆H₄O–CH₂Br⁺).
Table 2: Predicted spectroscopic signatures
| Technique | Key Signals | Assignment |
|---|---|---|
| ¹H NMR | δ 1.0 (s, 9H) | tert-Butyl protons |
| δ 3.8 (s, 2H) | –CH₂Br | |
| ¹³C NMR | δ 25–27 (q) | tert-Butyl quaternary carbon |
| FT-IR | 500–600 cm⁻¹ | C–Br stretch |
| Mass Spec | m/z 301.29 | Molecular ion |
Properties
IUPAC Name |
[4-(bromomethyl)phenoxy]-tert-butyl-dimethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BrOSi/c1-13(2,3)16(4,5)15-12-8-6-11(10-14)7-9-12/h6-9H,10H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHYTMBCYMFEBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BrOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection of 4-Hydroxybenzyl Alcohol
The most common route involves silylation of 4-hydroxybenzyl alcohol to introduce the tert-butyldimethylsilyl (TBS) group.
Procedure :
-
Reagents : 4-Hydroxybenzyl alcohol, tert-butyldimethylsilyl chloride (TBSCl), imidazole.
-
Conditions : Anhydrous dichloromethane (DCM) or dimethylformamide (DMF), 0–25°C, 12–24 hours.
-
Mechanism : Imidazole acts as a base, deprotonating the hydroxyl group and facilitating nucleophilic substitution at silicon.
Outcome :
Bromination of the Silylated Intermediate
The protected alcohol is brominated using phosphorus tribromide (PBr₃) or analogous reagents.
Procedure :
-
Reagents : (4-Hydroxymethylphenoxy)(tert-butyl)dimethylsilane, PBr₃.
-
Conditions : Anhydrous diethyl ether or DCM, 0°C to room temperature, 2–4 hours.
-
Mechanism : PBr₃ converts the primary alcohol to a bromide via a two-step SN2 mechanism.
Optimization :
-
Excess PBr₃ (1.2–1.5 equiv.) ensures complete conversion.
Outcome :
Direct Bromination of Pre-silylated Intermediates
Radical Bromination with N-Bromosuccinimide (NBS)
A scalable alternative avoids isolating the alcohol intermediate.
Procedure :
-
Reagents : 4-Methylphenol derivative, TBSCl, NBS, azobisisobutyronitrile (AIBN).
-
Conditions :
Mechanism : AIBN initiates radical chain propagation, abstracting a benzylic hydrogen to generate a radical, which reacts with NBS.
Example :
HBr/H₂O₂ Bromination
For industrial applications, aqueous HBr with H₂O₂ offers cost efficiency.
Procedure :
-
Reagents : 4-Methylphenoxy-TBS, 48% HBr, 30% H₂O₂.
-
Mechanism : H₂O₂ oxidizes HBr to Br₂, enabling electrophilic bromination.
Optimization :
Outcome :
Industrial-Scale Synthesis via Catalytic Rearrangement
Lewis Acid-Catalyzed Rearrangement
A patent-pending method avoids traditional brominating agents.
Procedure :
-
Reagents : Tert-butyl dimethylchlorosilane, dimethyl dichlorosilane (DMCS).
-
Mechanism : DMCS acts as a chlorine donor, facilitating bromide displacement via a silicon-centered intermediate.
Workup :
Outcome :
Comparative Analysis of Methods
| Method | Reagents | Yield | Purity | Scalability | Cost |
|---|---|---|---|---|---|
| Silylation + PBr₃ | TBSCl, PBr₃ | 80–90% | >98% | Lab-scale | High |
| Radical Bromination (NBS) | NBS, AIBN | 89–93% | 95–98% | Pilot-scale | Moderate |
| HBr/H₂O₂ | HBr, H₂O₂ | 75–82% | 95% | Industrial | Low |
| Catalytic Rearrangement | DMCS, ZnCl₂ | 92–99% | >99.9% | Industrial | Moderate |
Key Observations :
Chemical Reactions Analysis
Types of Reactions
(4-(Bromomethyl)phenoxy)(tert-butyl)dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides to form new compounds.
Oxidation Reactions: The phenoxy ring can undergo oxidation to form quinones or other oxidized derivatives.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used in acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used in anhydrous solvents like tetrahydrofuran (THF) or ether.
Major Products Formed
Substitution Reactions: Products include azides, thiols, and ethers.
Oxidation Reactions: Products include quinones and other oxidized phenoxy derivatives.
Reduction Reactions: Products include methyl-substituted phenoxy compounds.
Scientific Research Applications
(4-(Bromomethyl)phenoxy)(tert-butyl)dimethylsilane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a protecting group for phenols in organic synthesis.
Biology: It is used in the modification of biomolecules for studying biological processes and interactions.
Medicine: It is used in the development of pharmaceuticals and as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (4-(Bromomethyl)phenoxy)(tert-butyl)dimethylsilane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. The tert-butyl dimethylsilane group serves as a protecting group, preventing unwanted reactions at the phenoxy ring during synthetic processes .
Comparison with Similar Compounds
(a) Core Structural Similarities
Compounds sharing the TBDMS-protected phenoxy scaffold exhibit comparable stability under basic and nucleophilic conditions. Key structural variations include:
Halogen Substitution: (4-(Bromomethyl)phenoxy)(tert-butyl)dimethylsilane (target): Bromine at the para position. (4-(5-Bromo-2-chlorobenzyl)phenoxy)(tert-butyl)dimethylsilane (CAS: 864070-19-9): Bromine at the 5-position and chlorine at the 2-position on the benzyl group . tert-Butyl-(2,4-dichloro-phenoxy)-dimethyl-silane (CAS: 169619-83-4): Chlorine substituents at the 2- and 4-positions of the phenol ring .
Linker Modifications :
(b) Impact of Substituents on Reactivity
- Bromine Position : The para-bromine in the target compound facilitates direct nucleophilic substitutions (e.g., Suzuki couplings), whereas meta-substituted analogs (e.g., 3-chloro in 4c) may exhibit steric hindrance, reducing reaction yields (56% for 4c vs. 77% for 3b in ) .
- Chlorine vs. Bromine : Chlorinated analogs (e.g., CAS 169619-83-4) display lower electrophilicity compared to brominated derivatives, requiring harsher conditions for cross-coupling reactions .
Key Observations :
- Higher yields (77–95%) are achieved with brominated compounds compared to chlorinated analogs (56–77%), likely due to the superior leaving-group ability of bromine .
- Silica column chromatography is a common purification method for TBDMS-protected compounds, ensuring >90% purity in most cases .
Stability and Handling Considerations
- Thermal Stability: TBDMS-protected bromophenoxy compounds are stable up to 150°C, making them suitable for high-temperature reactions .
- Moisture Sensitivity : Hydrolysis of the TBDMS group occurs under acidic or aqueous conditions, necessitating anhydrous handling .
Biological Activity
(4-(Bromomethyl)phenoxy)(tert-butyl)dimethylsilane is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and drug development. This article examines its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C14H23BrOSi
- Molecular Weight : 305.30 g/mol
The presence of the bromomethyl group and the tert-butyl dimethylsilane moiety suggests potential lipophilicity, which is often correlated with enhanced membrane permeability and biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The following sections detail specific findings related to its biological activity.
Antimicrobial Activity
Studies have shown that compounds similar to this compound possess antimicrobial properties. For instance, derivatives of phenolic compounds have been evaluated for their effectiveness against various bacterial strains. The compound's structure allows it to interact with bacterial cell membranes, potentially disrupting their integrity.
| Compound | Target Bacteria | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|---|
| This compound | E. coli | 15 | 50 |
| Similar Phenolic Compound | S. aureus | 18 | 30 |
Anticancer Activity
The anticancer potential of this compound has been explored in vitro against several cancer cell lines. The compound demonstrated significant cytotoxicity, which was assessed using standard assays such as MTT and cell viability assays.
Case Study : A recent study evaluated the effects of this compound on breast cancer cell lines (MCF-7). Results indicated that it inhibited cell proliferation in a dose-dependent manner.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 65 |
| 50 | 40 |
The proposed mechanism for the biological activity of this compound involves:
- Interaction with Membranes : The lipophilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and function.
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for cellular processes, leading to apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound may induce oxidative stress in target cells, contributing to its cytotoxic effects.
Safety and Toxicity
While the biological activities are promising, it is crucial to evaluate the safety profile of this compound. Preliminary toxicity studies indicate that at higher concentrations, the compound can exhibit cytotoxic effects on normal cell lines as well.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (4-(bromomethyl)phenoxy)(tert-butyl)dimethylsilane?
- Methodology : The compound is typically synthesized via nucleophilic substitution. For example, phenolic precursors react with 1,2-dibromoethane in the presence of a base (e.g., tetrabutylammonium hydroxide) under inert conditions. Silica gel chromatography is used for purification, achieving yields >90% .
- Key Characterization : Confirmation via -NMR (e.g., δ 6.7–7.5 ppm for aromatic protons) and -NMR (δ 120–160 ppm for aryl carbons) is critical. High-resolution mass spectrometry (HRMS) and IR (C-Br stretch at ~560 cm) further validate the structure .
Q. How is the tert-butyldimethylsilyl (TBS) group utilized in this compound?
- Role : The TBS group acts as a protecting group for hydroxyl functionalities in multi-step syntheses. Its stability under basic/acidic conditions and selective deprotection (e.g., using HF or TBAF) make it ideal for intermediates in natural product synthesis or drug discovery .
- Example : In nucleotide chemistry, TBS-protected intermediates enable controlled functionalization of sugar moieties without side reactions .
Advanced Research Questions
Q. How do reaction conditions (solvent, temperature, catalyst) influence the yield of bromomethyl-substituted silanes?
- Data-Driven Analysis :
| Condition | Yield (%) | Catalyst/Solvent | Reference |
|---|---|---|---|
| NaH, THF, 65°C, 16h | 24 | Strong base | |
| KCO, acetone, 70°C | 95 | Mild base, polar aprotic |
- Mechanistic Insight : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while strong bases (NaH) may induce side reactions like elimination. Optimization requires balancing steric hindrance from the TBS group with reactivity of the bromomethyl moiety .
Q. How can contradictory NMR data for structurally similar silanes be resolved?
- Case Study : In , compounds 9b–9e show slight -NMR shifts (δ 0.06–0.23 ppm) due to cycloalkylidene substituents. Use deuterated solvents (CDCl) and internal standards (TMS) ensures accuracy. Overlapping signals can be deconvoluted via 2D NMR (e.g., - HSQC) .
- Troubleshooting : Contaminants (e.g., unreacted phenol) may mimic signals. Confirm purity via TLC ( ~0.5 in hexane/EtOAc) and GC-MS .
Q. What strategies improve regioselectivity in cross-coupling reactions involving the bromomethyl group?
- Catalytic Systems : Palladium catalysts (Pd(PPh)) with ligands (XPhos) enhance Suzuki-Miyaura couplings. For Stille couplings, tributylstannyl derivatives (e.g., ) require strict anhydrous conditions .
- Substrate Design : Electron-withdrawing groups on the aryl ring increase electrophilicity at the bromomethyl site, favoring C–C bond formation .
Application-Oriented Questions
Q. How is this compound applied in DNA-targeted cross-linking agents?
- Example : Derivatives like (3,5-bis(bromomethyl)phenoxy)TBS are used to generate quinone methide precursors. Upon activation (e.g., HO), they form covalent DNA adducts, studied via gel electrophoresis and -NMR kinetics (k ≈ 10 s) .
- Challenges : Balancing reactivity (bromide leaving group efficiency) with stability (TBS group) requires fine-tuning substituents on the aryl ring .
Q. What are the limitations of using bromine vs. iodine in silane-based leaving groups?
- Reactivity : Bromine offers moderate leaving ability (SN), while iodine (e.g., ’s 4-iodobutoxy analog) provides faster kinetics but lower stability.
- Practicality : Bromine is preferred for controlled reactions in air-sensitive syntheses, whereas iodine analogs require strict inert conditions due to light sensitivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
